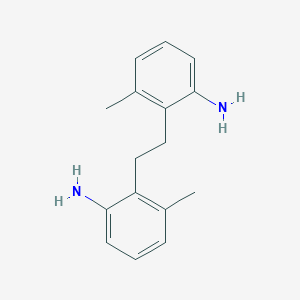
2,2'-(Ethane-1,2-diyl)bis(3-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by an ethane-1,2-diyl bridge, with each aniline group substituted at the 3-position by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) typically involves the reaction of 3-methylaniline with ethylene dichloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine groups of 3-methylaniline displace the chlorine atoms of ethylene dichloride, forming the desired product.
Reaction Conditions:
Reagents: 3-methylaniline, ethylene dichloride
Solvent: Anhydrous methanol
Catalyst: Sodium hydroxide
Temperature: 60°C
Reaction Time: 16 hours
The reaction mixture is then filtered, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the aniline groups allows for hydrogen bonding and π-π interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,2-Bis(diphenylphosphino)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylaniline) is unique due to the presence of methyl groups at the 3-position of the aniline rings. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The ethane-1,2-diyl bridge also imparts flexibility to the molecule, affecting its interactions with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
62639-55-8 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-[2-(2-amino-6-methylphenyl)ethyl]-3-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-8H,9-10,17-18H2,1-2H3 |
InChI-Schlüssel |
WMIPSEWKKSCCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)CCC2=C(C=CC=C2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


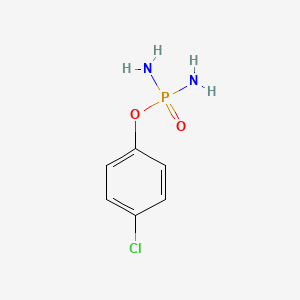
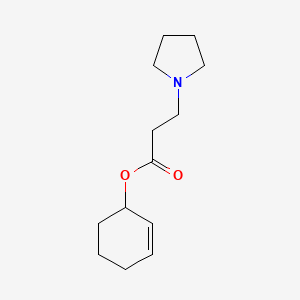


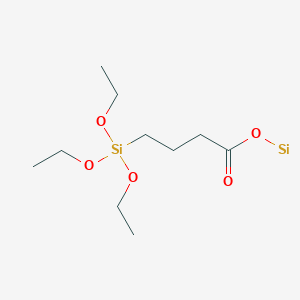
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
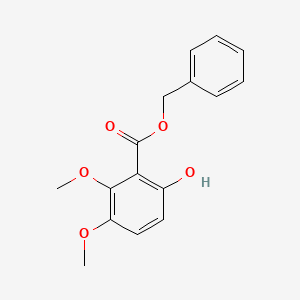

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
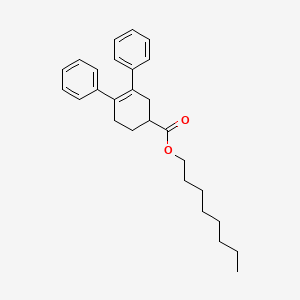


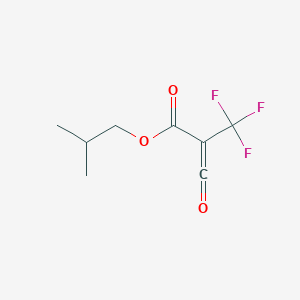
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
